molecular formula C11H10F3NO2 B15304818 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B15304818
M. Wt: 245.20 g/mol
InChI Key: OIMOVIQGZFCFLR-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroquinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

8-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-3,7,15H,4-5H2,(H,16,17)

InChI Key

OIMOVIQGZFCFLR-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1C(=O)O)C=CC=C2C(F)(F)F

Origin of Product

United States

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